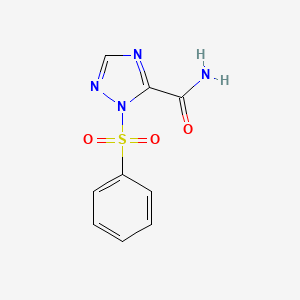
(6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One is a heterocyclic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are often found in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetaldehyde in the presence of a reducing agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pterin derivatives.
Reduction: Reduction reactions can yield tetrahydropterin derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, which can have different biological activities and properties.
Applications De Recherche Scientifique
(6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One involves its interaction with specific enzymes and receptors in biological systems. It can act as a cofactor for various enzymatic reactions, influencing metabolic pathways and cellular processes. The compound’s molecular targets include enzymes involved in folate metabolism and DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6S)-2-amino-6-(3’-methoxybiphenyl-3-yl)-3,6-dimethyl-5,6-dihydropyrimidin-4(3H)-one
- 5-tert-butyl 6-methyl (6S)-3H,4H,6H,7H-imidazo[4,5-c]pyridine-5,6-dicarboxylate
Uniqueness
(6s)-2-Amino-6-Methyl-5,6,7,8-Tetrahydropteridin-4(3h)-One is unique due to its specific structure and the presence of both amino and methyl groups on the pteridine ring. This unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
73573-51-0 |
|---|---|
Formule moléculaire |
C7H11N5O |
Poids moléculaire |
181.20 g/mol |
Nom IUPAC |
(6S)-2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H11N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3,10H,2H2,1H3,(H4,8,9,11,12,13)/t3-/m0/s1 |
Clé InChI |
HWOZEJJVUCALGB-VKHMYHEASA-N |
SMILES isomérique |
C[C@H]1CNC2=C(N1)C(=O)NC(=N2)N |
SMILES canonique |
CC1CNC2=C(N1)C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


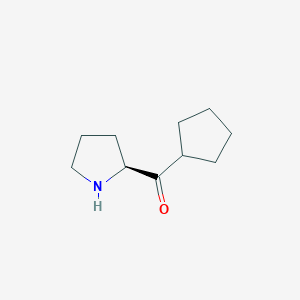
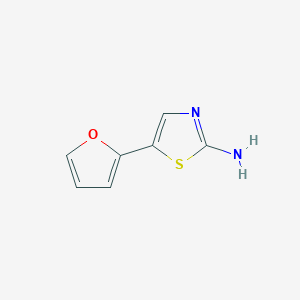
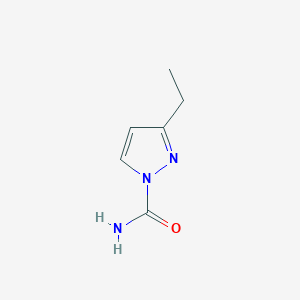
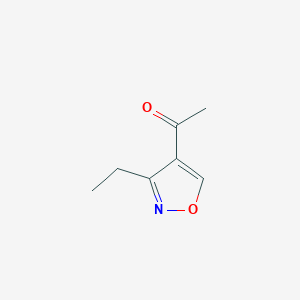
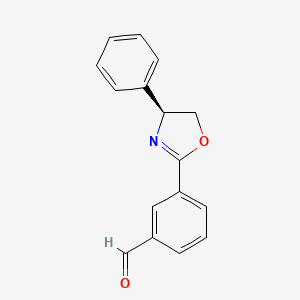

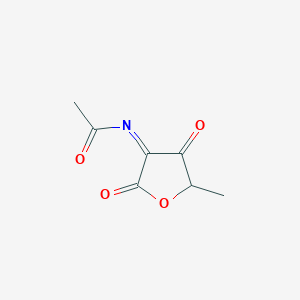
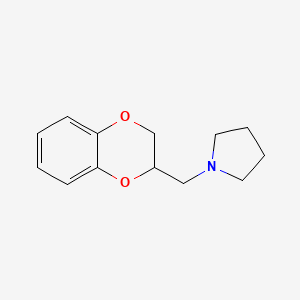

![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)
![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)
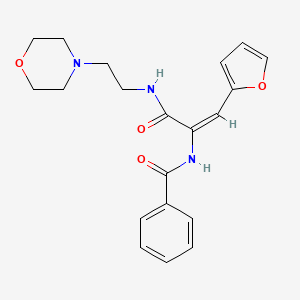
-](/img/structure/B12872964.png)
